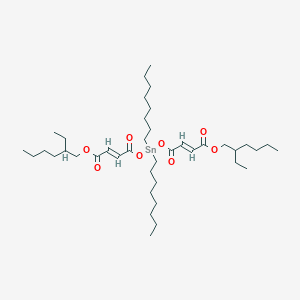

Dioctyltin bis(2-ethylhexyl maleate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

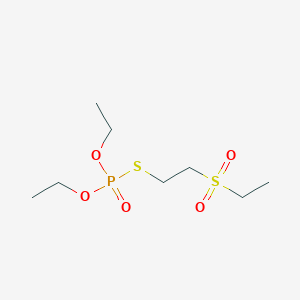

Dioctyltin bis(2-ethylhexyl maleate) is a member of the dialkyl family of organotins . It is also known as an octyltin carboxylate with a unique ligand . It is characterized by improved hydrolytic stability and lower toxicity versus its dibutyl-based analogue .

Synthesis Analysis

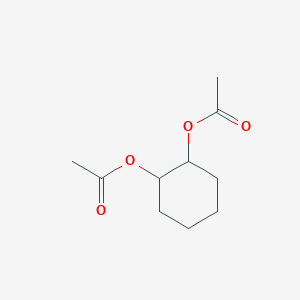

The compound is primarily used as a Lewis Acid-based homogeneous catalyst in a wide range of silicone (condensation reactions) and polyurethane applications . It is manufactured by treating 2-ethylhexanol with maleic anhydride and an esterification catalyst .Molecular Structure Analysis

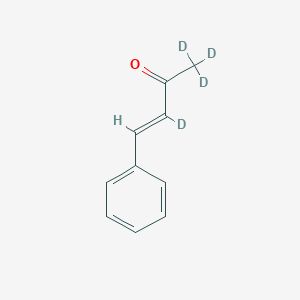

Bis(2-ethylhexyl) maleate is the chemical compound with the structural formula (H3C (−CH2)3−CH (−CH2−CH3)−CH2−O−C (=O)−CH=)2, where the two carboxylate groups are mutually cis . It can be described as the double ester of maleic acid with the alcohol 2-ethylhexanol .Chemical Reactions Analysis

The compound is a key intermediate raw material in the production of dioctyl sulfosuccinate (DOSS, docusate) salts, used medically as laxatives and stool softeners, and in many other applications as versatile surfactants .Physical and Chemical Properties Analysis

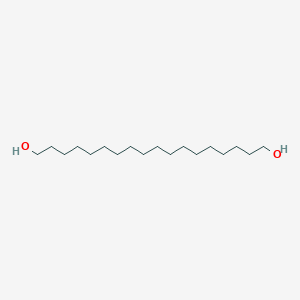

The compound has a molar mass of 340.504 g·mol −1 . It appears as a colorless liquid with a density of 0.94 g/cm 3 . It has a melting point of −60 °C and a boiling point of 156 °C . Its solubility in water is 0.036 mg/L at 20 °C .Wirkmechanismus

Safety and Hazards

The compound may be harmful if swallowed and can cause mild skin irritation . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents and container to an approved waste disposal plant .

Zukünftige Richtungen

The compound is a key intermediate raw material in the production of dioctyl sulfosuccinate (DOSS, docusate) salts . These salts are used medically as laxatives and stool softeners, and in many other applications as versatile surfactants . This suggests potential future directions in the development of medical and industrial applications.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Dioctyltin bis(2-ethylhexyl maleate) can be achieved through a reaction between dioctyltin oxide and 2-ethylhexyl maleate. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions.", "Starting Materials": [ "Dioctyltin oxide", "2-ethylhexyl maleate", "Catalyst" ], "Reaction": [ "Add dioctyltin oxide and 2-ethylhexyl maleate to a reaction vessel", "Add catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 100-120 degrees Celsius", "Maintain the temperature and pressure conditions for several hours until the reaction is complete", "Cool the reaction mixture and filter the product", "Wash the product with a suitable solvent to remove any impurities", "Dry the product under vacuum to obtain Dioctyltin bis(2-ethylhexyl maleate)" ] } | |

CAS-Nummer |

10039-33-5 |

Molekularformel |

C40H72O8Sn |

Molekulargewicht |

799.7 g/mol |

IUPAC-Name |

4-O-[[4-(2-ethylhexoxy)-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-(2-ethylhexyl) but-2-enedioate |

InChI |

InChI=1S/2C12H20O4.2C8H17.Sn/c2*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;2*1-3-5-7-8-6-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-8H2,2H3;/q;;;;+2/p-2 |

InChI-Schlüssel |

LUHRVCWDUSUHMP-UHFFFAOYSA-L |

Isomerische SMILES |

CCCCCCCC[Sn](OC(=O)/C=C/C(=O)OCC(CCCC)CC)(OC(=O)/C=C/C(=O)OCC(CCCC)CC)CCCCCCCC |

SMILES |

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(CC)CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |

Kanonische SMILES |

CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(CC)CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |

| 10039-33-5 | |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)

![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)

![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)